molecular formula C12H20 B12550291 3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene CAS No. 869682-25-7

3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene

Cat. No.: B12550291
CAS No.: 869682-25-7
M. Wt: 164.29 g/mol
InChI Key: PLNRDADPGQMIIQ-UHFFFAOYSA-N
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Description

3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene is an organic compound with the molecular formula C₁₂H₂₀. It is classified as an unsaturated hydrocarbon and belongs to the subclass of branched unsaturated hydrocarbons . This compound is known for its unique structure, which includes a bicyclic framework with an ethylidene group and a methyl group attached to the indene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1-ethylideneoctahydro-7a-methyl-1H-indene using acid catalysts. The reaction conditions often include elevated temperatures and the presence of a strong acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethylideneoctahydro-7a-methyl-1H-indene
  • 2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene
  • 4,7-methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-3a,7a-dimethyl-3-(1-methylethyl)-

Uniqueness

3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene is unique due to its specific arrangement of functional groups and its bicyclic structure.

Properties

CAS No.

869682-25-7

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene

InChI

InChI=1S/C12H20/c1-3-10-7-8-11-6-4-5-9-12(10,11)2/h3,11H,4-9H2,1-2H3

InChI Key

PLNRDADPGQMIIQ-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCC2C1(CCCC2)C

Origin of Product

United States

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